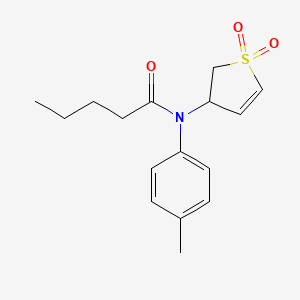
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHYLPHENYL)PENTANAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHYLPHENYL)PENTANAMIDE typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Paal-Knorr synthesis or the Gewald reaction.
Oxidation of the thiophene ring: The thiophene ring is oxidized to form the 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Amidation reaction: The oxidized thiophene derivative is then reacted with 4-methylphenylamine and pentanoyl chloride under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHYLPHENYL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Wirkmechanismus
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHYLPHENYL)PENTANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, known for its aromatic properties and use in organic synthesis.
Thiophene-1,1-dioxide: An oxidized derivative with different chemical reactivity.
N-(4-Methylphenyl)pentanamide: A related amide compound without the thiophene ring.
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHYLPHENYL)PENTANAMIDE is unique due to the presence of both the oxidized thiophene ring and the amide linkage, which confer distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H21NO3S |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)pentanamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-4-5-16(18)17(14-8-6-13(2)7-9-14)15-10-11-21(19,20)12-15/h6-11,15H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
NZSMSPRXELVOPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B11411057.png)
![N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11411062.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11411072.png)
![1-(2-ethoxyphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411077.png)
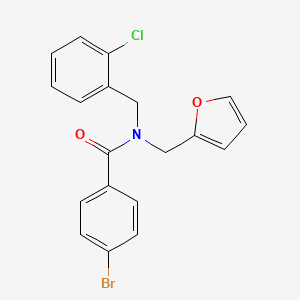
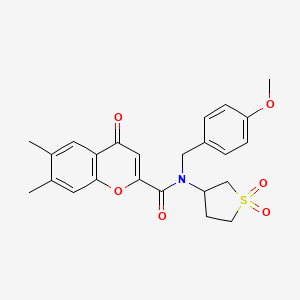
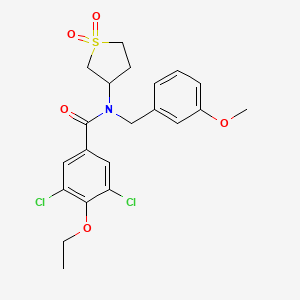
![N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine](/img/structure/B11411116.png)
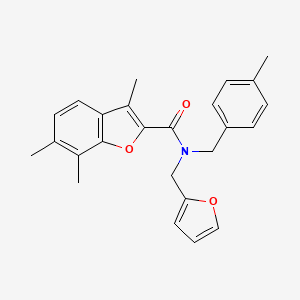

![4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide](/img/structure/B11411152.png)
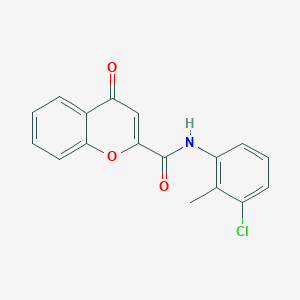
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11411165.png)
![2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411167.png)
